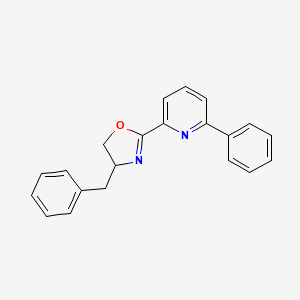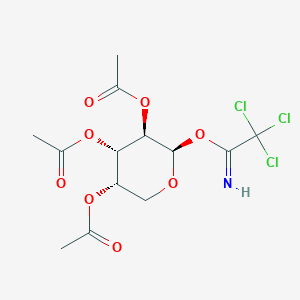
2,3,4-Tri-o-acetyl-beta-l-arabinopyranosyl trichloroacetimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.62 g/mol . This compound is a derivative of arabinopyranose, a sugar molecule, and is used in various chemical synthesis processes, particularly in glycosylation reactions .
準備方法
The reaction typically occurs under anhydrous conditions to prevent hydrolysis . The process can be summarized as follows:
Acetylation: Beta-L-arabinopyranose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranose.
Introduction of Trichloroacetimidate Group: The acetylated sugar is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate.
化学反応の分析
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is primarily used in glycosylation reactions, where it acts as a glycosyl donor. The compound undergoes the following types of reactions:
Substitution Reactions: The trichloroacetimidate group is replaced by a nucleophile, typically an alcohol, to form a glycosidic bond.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sugar and trichloroacetamide.
Common reagents used in these reactions include acids or bases to catalyze the substitution and hydrolysis processes. The major products formed are glycosides and trichloroacetamide .
科学的研究の応用
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: It is used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Study of Glycosylation Mechanisms: Researchers use this compound to study the mechanisms of glycosylation reactions, which are crucial for understanding biological processes such as cell signaling and protein folding.
Development of Therapeutics: The compound is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the formation of a glycosidic bond through a substitution reaction. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile. This results in the formation of a glycoside and trichloroacetamide .
類似化合物との比較
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is similar to other glycosyl donors such as:
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl 2,2,2-Trichloroacetimidate: This compound is used in the synthesis of glucosides and has similar reactivity and applications.
2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl 2,2,2-Trichloroacetimidate: Used in the synthesis of galactosides, it also shares similar reaction mechanisms and applications.
The uniqueness of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate lies in its specific use for synthesizing arabinose-containing glycosides, which are less common compared to glucose and galactose derivatives .
特性
分子式 |
C13H16Cl3NO8 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
[(3S,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1 |
InChIキー |
NAGHJYXWJQCCPK-UKKRHICBSA-N |
異性体SMILES |
CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
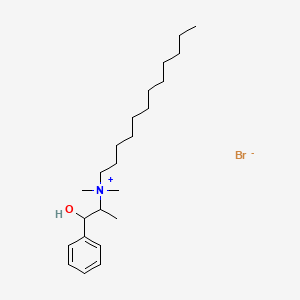
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
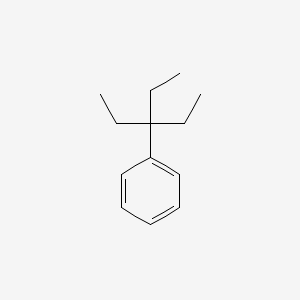
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
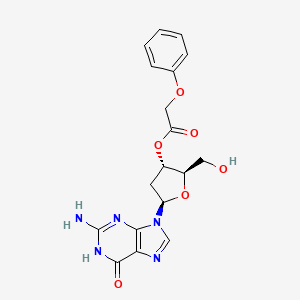
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
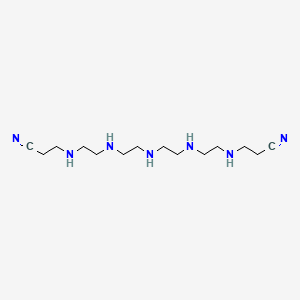
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
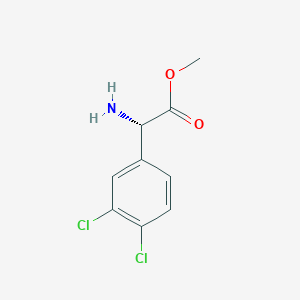
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
